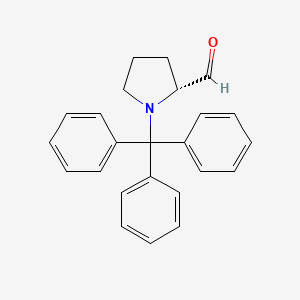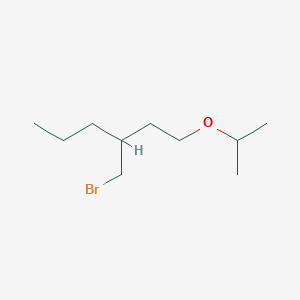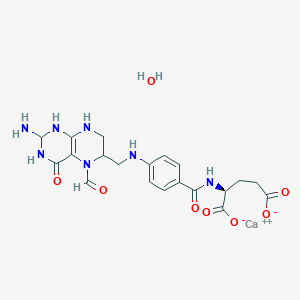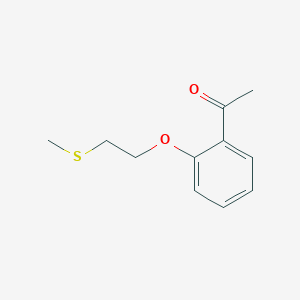
(R)-1-Tritylpyrrolidine-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-Tritylpyrrolidine-2-carbaldehyde is an organic compound that belongs to the class of pyrrolidines. It is characterized by the presence of a trityl group attached to the nitrogen atom of the pyrrolidine ring and an aldehyde group at the second carbon position. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Tritylpyrrolidine-2-carbaldehyde typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine or a 1,4-diketone.
Introduction of the Trityl Group: The trityl group can be introduced by reacting the pyrrolidine with trityl chloride in the presence of a base, such as triethylamine, under anhydrous conditions.
Formation of the Aldehyde Group: The aldehyde group can be introduced by oxidation of the corresponding alcohol or by formylation of the pyrrolidine ring using reagents such as formic acid or formaldehyde.
Industrial Production Methods
Industrial production of ®-1-Tritylpyrrolidine-2-carbaldehyde may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
®-1-Tritylpyrrolidine-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trityl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: ®-1-Tritylpyrrolidine-2-carboxylic acid.
Reduction: ®-1-Tritylpyrrolidine-2-methanol.
Substitution: Various substituted pyrrolidines depending on the nucleophile used.
Applications De Recherche Scientifique
®-1-Tritylpyrrolidine-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.
Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of ®-1-Tritylpyrrolidine-2-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The trityl group may enhance the compound’s binding affinity to these targets, while the aldehyde group can participate in covalent bonding or redox reactions. The exact pathways and molecular targets depend on the specific application and the biological system involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-1-Tritylpyrrolidine-2-carbaldehyde
- 1-Tritylpyrrolidine-2-carboxylic acid
- 1-Tritylpyrrolidine-2-methanol
Uniqueness
®-1-Tritylpyrrolidine-2-carbaldehyde is unique due to its specific stereochemistry, which can influence its reactivity and interaction with biological targets. The presence of both the trityl and aldehyde groups provides a versatile platform for chemical modifications and the development of novel compounds with desired properties.
Propriétés
Formule moléculaire |
C24H23NO |
|---|---|
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
(2R)-1-tritylpyrrolidine-2-carbaldehyde |
InChI |
InChI=1S/C24H23NO/c26-19-23-17-10-18-25(23)24(20-11-4-1-5-12-20,21-13-6-2-7-14-21)22-15-8-3-9-16-22/h1-9,11-16,19,23H,10,17-18H2/t23-/m1/s1 |
Clé InChI |
BGWFJHBPHRTUOJ-HSZRJFAPSA-N |
SMILES isomérique |
C1C[C@@H](N(C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C=O |
SMILES canonique |
C1CC(N(C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-[(2-nitrophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13654128.png)
![8-Chloropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B13654130.png)


![1-([1,1'-Biphenyl]-4-yl)-2-morpholino-2-thioxoethan-1-one](/img/structure/B13654143.png)

![1,1'-Bis(4-iodophenyl)-[4,4'-bipyridine]-1,1'-diiumchloride](/img/structure/B13654150.png)

![5-chloro-2-(hydroxymethyl)-6-methyl-6'-(4-(trifluoromethoxy)phenyl)-[3,3'-bipyridin]-4(1H)-one](/img/structure/B13654157.png)

![(2R)-2-amino-3-hydroxy-2-[(4-hydroxyphenyl)methyl]propanoic acid hydrochloride](/img/structure/B13654190.png)


